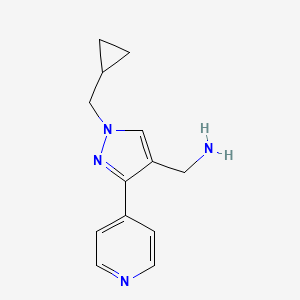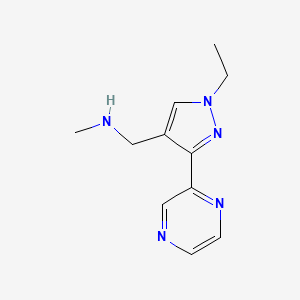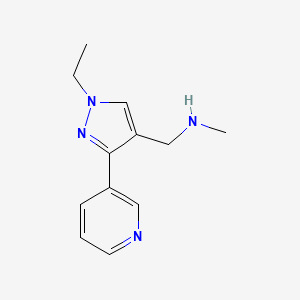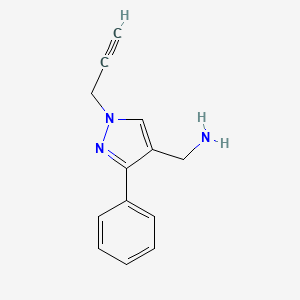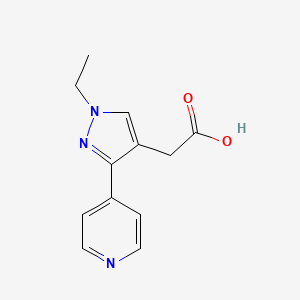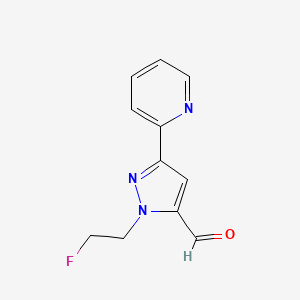
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, also known as FEPPC, is an organic compound belonging to the class of pyrazole derivatives. It is a highly reactive and versatile compound that has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, bioconjugates, and catalysts. FEPPC has also been studied for its potential as a therapeutic agent for various diseases and disorders.
Scientific Research Applications
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, bioconjugates, and catalysts. For example, this compound has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. This compound has also been used in the synthesis of bioconjugates, such as those used in drug delivery systems, and catalysts, such as those used in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is not fully understood. However, it is believed to be involved in the regulation of gene expression and protein synthesis. It has been shown to interact with a range of proteins, including transcription factors and enzymes, and to modulate their activity. Furthermore, this compound has been shown to affect the expression of certain genes, which may be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in the metabolism of glucose and fatty acids. Furthermore, this compound has been shown to affect the expression of certain genes, which may be involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the immune response.
Advantages and Limitations for Lab Experiments
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several advantages for use in lab experiments. It is a highly reactive and versatile compound, which makes it suitable for a variety of scientific research applications. Furthermore, this compound is cost-effective and can be synthesized in high yields. However, there are some limitations to its use in lab experiments. For example, this compound is not very stable and can degrade over time. Additionally, its mechanism of action is not fully understood and further research is needed to better understand its biochemical and physiological effects.
Future Directions
The potential of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde as a therapeutic agent for various diseases and disorders is an area of research that is still in its early stages. Further research is needed to better understand the mechanism of action of this compound and its effects on gene expression and protein synthesis. Additionally, more research is needed to explore the anti-inflammatory and anti-cancer effects of this compound and to develop strategies for its use in drug delivery systems. Furthermore, research is needed to explore the potential of this compound as a catalyst for organic synthesis. Finally, research is needed to explore the potential of this compound as a tool for molecular imaging and diagnostics.
properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODNEWBHXOIJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






